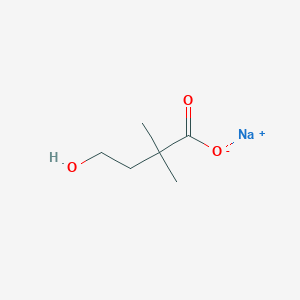

Sodium 4-hydroxy-2,2-dimethylbutanoate

Descripción

Sodium 4-hydroxy-2-methylbutyrate (CAS 107975-82-6) is the sodium salt of 4-hydroxy-2-methylbutanoic acid. Its molecular formula is C₅H₉O₃·Na, with a molecular weight of 117.12 g/mol (excluding the sodium ion, 22.99 g/mol). This compound features a hydroxyl (-OH) group at the C4 position and a methyl (-CH₃) substituent at C2, combined with a carboxylate (-COO⁻Na⁺) group. The ionic nature of the sodium carboxylate enhances its water solubility, making it suitable for applications in pharmaceuticals or nutraceuticals where bioavailability is critical .

Propiedades

IUPAC Name |

sodium;4-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,3-4-7)5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOOAKBXWQBNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-2,2-dimethylbutanoate typically involves the reaction of 4-hydroxy-2,2-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt .

Industrial Production Methods: Industrial production of Sodium 4-hydroxy-2,2-dimethylbutanoate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-hydroxy-2,2-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

- Sodium 4-hydroxy-2,2-dimethylbutanoate serves as a reagent in organic synthesis. It is particularly useful for synthesizing more complex molecules due to its functional groups that allow for various chemical reactions such as oxidation, reduction, and substitution.

Reactivity Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form a carbonyl group. | KMnO₄, CrO₃ |

| Reduction | The compound can be reduced to form corresponding alcohols. | LiAlH₄, NaBH₄ |

| Substitution | Hydroxyl group can be substituted with other functional groups. | SOCl₂, PBr₃ |

Biological Applications

Biochemical Studies

- In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. Its structure allows it to interact with various biological molecules, facilitating studies on enzyme kinetics and metabolic regulation .

Therapeutic Potential

- Preliminary studies have explored the therapeutic effects of sodium 4-hydroxy-2,2-dimethylbutanoate. Its potential as a component in drug formulations is under investigation, particularly regarding its role in modulating metabolic processes .

Medical Applications

Drug Formulation

- Sodium 4-hydroxy-2,2-dimethylbutanoate is being studied for its incorporation into pharmaceutical formulations. Its stability and reactivity make it a candidate for developing new medications aimed at treating metabolic disorders .

Case Study: Anti-inflammatory Properties

- Research has indicated that compounds related to sodium 4-hydroxy-2,2-dimethylbutanoate exhibit anti-inflammatory properties. This has led to investigations into its use in treating conditions such as arthritis and other inflammatory diseases .

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals. Its ability to act as an intermediate allows for the synthesis of various industrial products, enhancing efficiency in chemical manufacturing processes .

Buffering Agent

Mecanismo De Acción

The mechanism of action of Sodium 4-hydroxy-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Research and Application Insights

- Sodium 4-hydroxy-2-methylbutyrate: Potential use in dietary supplements due to high bioavailability and metabolic compatibility (e.g., as a calcium β-hydroxy-β-methylbutyrate precursor) .

- Ethyl 2-amino-4-hydroxybutanoate: Amino and hydroxyl groups suggest utility in peptide synthesis or chiral intermediate production .

- Methyl 4-bromo-2,2-dimethylbutanoate: Bromine substitution makes it a candidate for alkylation or cross-coupling reactions .

Limitations and Data Gaps

- Comparisons rely on the closest analogs (e.g., sodium 4-hydroxy-2-methylbutyrate and propan-2-yl 4-hydroxy-2,2-dimethylbutanoate).

- Detailed toxicity, pharmacokinetic, and thermodynamic data are absent for most compounds.

Actividad Biológica

Sodium 4-hydroxy-2,2-dimethylbutanoate (also known as sodium 4-hydroxyisovalerate) is a sodium salt derived from 4-hydroxy-2,2-dimethylbutanoic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial chemistry. The following sections will explore its synthesis, biological mechanisms, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NaO₃

- Molecular Weight : 154.14 g/mol

- Structural Features : The compound features a hydroxyl group (-OH) which plays a crucial role in its biological activity by participating in hydrogen bonding and influencing molecular interactions.

Synthesis

Sodium 4-hydroxy-2,2-dimethylbutanoate is synthesized through the neutralization of 4-hydroxy-2,2-dimethylbutanoic acid with sodium hydroxide in an aqueous medium. The reaction conditions are optimized to ensure high yield and purity.

The biological activity of Sodium 4-hydroxy-2,2-dimethylbutanoate is attributed to its interaction with various molecular targets. The hydroxyl group enhances the compound's reactivity, allowing it to participate in biochemical pathways. Specific mechanisms include:

- Enzyme Modulation : It may influence enzyme activities involved in metabolic pathways.

- Cell Signaling : Potential effects on cell signaling pathways due to its structural properties.

Biological Activities

Research indicates several biological activities associated with Sodium 4-hydroxy-2,2-dimethylbutanoate:

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may protect against oxidative stress.

- Cytoprotective Effects : Studies suggest that it can enhance cellular resistance to damage from noxious agents like aspirin or indomethacin, indicating potential therapeutic applications in gastroprotection .

- Metabolic Pathway Investigation : It is utilized in biochemical studies to explore metabolic pathways and enzyme kinetics.

Research Findings

A review of literature reveals significant findings regarding the biological activity of Sodium 4-hydroxy-2,2-dimethylbutanoate:

Case Studies

- Gastroprotective Effects : In animal models, Sodium 4-hydroxy-2,2-dimethylbutanoate was shown to increase the resistance of the gastrointestinal mucosa against ulcerogenic agents. This suggests its potential use in treating gastric disorders .

- Industrial Applications : In industrial settings, it has been employed as an intermediate for the synthesis of specialty chemicals, showcasing its versatility beyond biological applications.

- Clinical Implications : Research into its therapeutic effects indicates promise for conditions related to oxidative stress and inflammation; however, further clinical trials are necessary to establish efficacy and safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.